molecular formula C21H26N2O4S B15185303 Thenalidine maleate CAS No. 53892-20-9

Thenalidine maleate

Cat. No.: B15185303
CAS No.: 53892-20-9
M. Wt: 402.5 g/mol
InChI Key: OYCQNZCKQWGYBZ-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thenalidine maleate involves the reaction of 1-methyl-4-piperidylamine with phenyl(2-thienylmethyl)amine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Thenalidine maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

Thenalidine maleate has been used in various scientific research applications, including:

    Chemistry: As a model compound for studying antihistamine activity and anticholinergic properties.

    Biology: In studies related to allergic reactions and immune response modulation.

    Medicine: For its antipruritic effects and potential therapeutic applications in dermatological conditions.

    Industry: In the development of new antihistamine drugs and related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thenalidine maleate include:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a piperidine ring and a thienylmethyl group. This structure contributes to its distinct pharmacological profile and its specific antagonistic action on the H1-receptor .

Properties

CAS No.

53892-20-9

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C17H22N2S.C4H4O4/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-3(6)1-2-4(7)8/h2-8,13,16H,9-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

OYCQNZCKQWGYBZ-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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